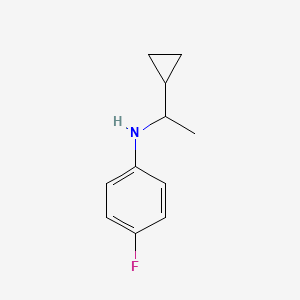

N-(1-Cyclopropylethyl)-4-fluoroaniline

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. nih.gov The unique properties of fluorine, being the most electronegative element and having a small atomic radius similar to hydrogen, allow it to profoundly influence a molecule's characteristics without significantly increasing its size. longdom.org

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. smolecule.com This strength makes the bond resistant to cleavage by metabolic enzymes, which can increase the half-life and bioavailability of a drug. longdom.org

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to permeate biological membranes. longdom.org

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state and its ability to interact with biological targets. longdom.org

Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially leading to stronger and more selective binding to target proteins. nih.gov

These attributes have made fluorinated compounds, such as 4-fluoroaniline (B128567), crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comwikipedia.org

Role of Aniline (B41778) Derivatives as Core Chemical Scaffolds

Aniline and its derivatives are foundational scaffolds in organic synthesis and drug discovery. researchgate.netbeilstein-journals.org The aromatic amine group is a versatile functional handle that allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. beilstein-journals.org Substituted anilines are integral components of numerous approved drugs, where they often serve as key intermediates or form the core of the final active pharmaceutical ingredient. nih.gov

For example, fluoroaniline (B8554772) derivatives are precursors in the synthesis of potent MEK inhibitors used in oncology and are key intermediates for certain quinolone antibiotics. nih.govgoogle.com The aniline moiety's ability to be readily modified makes it a valuable platform for structure-activity relationship (SAR) studies, allowing chemists to fine-tune a compound's properties to optimize efficacy and reduce off-target effects. researchgate.net However, the metabolic susceptibility of the aniline ring itself can sometimes lead to the formation of reactive metabolites, prompting research into bioisosteric replacements that retain the desirable structural and electronic features of aniline while improving the safety profile. researchgate.net

Importance of Cyclopropane (B1198618) Motifs in Molecular Design

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in modern molecular design, particularly in medicinal chemistry. nih.govresearchgate.net Despite its simple structure, the inherent ring strain of approximately 27.5 kcal/mol confers unique chemical and conformational properties. smolecule.com

The incorporation of a cyclopropyl (B3062369) group can offer several advantages:

Conformational Rigidity: The rigid, triangular structure of cyclopropane can lock the conformation of flexible side chains. ontosight.ai This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity. nih.govontosight.ai

Metabolic Stability: Similar to the C-F bond, the C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can block undesirable metabolic pathways and improve a compound's pharmacokinetic profile. hyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and influence properties like solubility and cell permeability. nih.gov Its electronic character, which has enhanced π-character due to the nature of its bent bonds, allows it to participate in unique interactions with target proteins. nih.govresearchgate.net

These features have led to the frequent appearance of the cyclopropyl fragment in a wide range of clinical and preclinical drug candidates, where it is used to fine-tune performance and overcome common challenges in drug discovery. nih.govresearchgate.net

Overview of Research Trajectories for N-(1-Cyclopropylethyl)-4-fluoroaniline and its Analogues

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for its structural analogues are well-established, pointing to its potential role as a valuable chemical intermediate.

The primary area of application for closely related compounds, such as N-cyclopropyl-4-fluoroanilines, is in the synthesis of quinolone and fluoroquinolone antibiotics. google.com A patent for the preparation of N-cyclopropyl-4-fluoroaniline derivatives highlights their utility as key intermediates for this important class of antibacterial agents. google.com In these syntheses, the N-cyclopropyl-4-fluoroaniline moiety is typically condensed with another cyclic component to form the core structure of the antibiotic.

The combination of the 4-fluoroaniline core with an N-alkyl substituent containing a cyclopropane ring suggests that this compound is designed to leverage the benefits of all three components. Research into such compounds is likely focused on creating novel molecular entities for:

Pharmaceuticals: As a building block for new drugs, where the fluoro group enhances metabolic stability, the aniline provides a synthetic handle, and the cyclopropylethyl group imparts conformational rigidity and improved pharmacokinetic properties. smolecule.comnih.gov

Agrochemicals: As an intermediate in the synthesis of next-generation herbicides or pesticides. smolecule.com

Materials Science: For the creation of specialty polymers or materials where the unique electronic properties of the fluorinated and cyclopropylated structure could be exploited. smolecule.com

The study of analogues like N-(1-cyclopropylethyl)-2,5-difluoroaniline further indicates that research in this area explores how varying the substitution pattern on the aniline ring can modulate the molecule's electronic and biological properties. smolecule.com

Data Tables

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following tables provide information on its core precursor, 4-Fluoroaniline, for which extensive data exists.

Table 1: Physicochemical Properties of 4-Fluoroaniline This interactive table provides key physical and chemical properties for the parent aniline derivative.

| Property | Value | Source(s) |

| CAS Number | 371-40-4 | nih.govchemsrc.com |

| Molecular Formula | C₆H₆FN | nih.govwikipedia.org |

| Molecular Weight | 111.12 g/mol | nih.govwikipedia.org |

| Appearance | Colorless to light-colored oily liquid | nih.govwikipedia.org |

| Boiling Point | 188 °C | wikipedia.org |

| Melting Point | -1.9 °C | wikipedia.org |

| Density | 1.1725 g/cm³ | wikipedia.org |

| Solubility in Water | 33 g/L at 20 °C | nih.gov |

| logP (Octanol/Water) | 1.15 | nih.gov |

| pKa (conjugate acid) | 4.65 at 25 °C | nih.gov |

Table 2: Spectroscopic Data Summary for 4-Fluoroaniline This table summarizes key spectroscopic identifiers for 4-Fluoroaniline. Note that chemical shifts can vary based on solvent and experimental conditions.

| Spectroscopic Method | Key Data Points | Source(s) |

| ¹H NMR | Spectra available, chemical shifts depend on solvent. | chemicalbook.comrsc.org |

| ¹³C NMR | Spectra available, shows characteristic C-F coupling. | rsc.orgrsc.org |

| ¹⁹F NMR | Chemical shift reported in DMSO is approximately -128.09 ppm. A value of -116.7 ppm is reported in CDCl₃ for a derivative. | rsc.orgpubcompare.ai |

| Mass Spectrometry (MS) | Mass spectrum data available, confirming molecular weight. | pubcompare.ai |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic amine and C-F stretches. | researchgate.net |

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-4-fluoroaniline |

InChI |

InChI=1S/C11H14FN/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3 |

InChI Key |

QALSHDJFVDBEIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Cyclopropylethyl 4 Fluoroaniline and Its Structural Analogues

Direct Amination Approaches

Direct amination strategies involve the formation of the bond between the 4-fluoroaniline (B128567) core and the 1-cyclopropylethyl substituent. This is typically achieved through nucleophilic substitution or reductive amination, which are foundational reactions in amine synthesis.

Nucleophilic aromatic substitution (SNAr) is a key method for functionalizing fluoroaromatic compounds. researchgate.net In the context of fluoroaniline (B8554772) synthesis, this reaction can be used to introduce the fluorine atom onto an aromatic ring or to modify a pre-existing fluoroaniline structure. The reactivity of fluoro-aromatic compounds in SNAr reactions is dependent on the electronic properties of other substituents on the ring. researchgate.net For instance, electron-withdrawing groups positioned ortho or para to the fluorine atom enhance the ring's susceptibility to nucleophilic attack. researchgate.net

The synthesis of 4-fluoroaniline itself can be achieved from 4-fluoronitrobenzene via catalytic hydrogenation. This process is highly efficient, often utilizing catalysts like Palladium on carbon (Pd/C) to reduce the nitro group to an amine with high yields. chemicalbook.com Another approach involves the reductive dechlorination and hydrogenation of compounds like 3,5-dichloro-4-fluoronitrobenzene. google.com While not a direct substitution to form the C-N bond of the final product, these methods establish the crucial 4-fluoroaniline starting material. The SNAr mechanism can also be employed for late-stage functionalization of complex fluoro-substituted heterocycles, demonstrating the versatility of this reaction in creating diverse molecular architectures. nih.gov

Reductive amination is a highly effective and widely used method for the N-alkylation of amines. jocpr.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. jocpr.comniscpr.res.in For the synthesis of N-(1-Cyclopropylethyl)-4-fluoroaniline, this strategy would involve the reaction of 4-fluoroaniline with cyclopropyl (B3062369) methyl ketone.

The process is typically facilitated by a reducing agent. Historically, agents like sodium cyanoborohydride were common, but milder and more selective reagents such as sodium triacetoxyborohydride (B8407120) are now frequently used. organic-chemistry.org The reaction can also be achieved through catalytic transfer hydrogenation, using a catalyst like Pd/C and a hydrogen donor such as ammonium (B1175870) formate, which offers an environmentally benign alternative. researchgate.net The mechanism involves the initial formation of an imine from the aniline (B41778) and the ketone, which is then reduced by the catalyst and hydrogen source to yield the secondary amine. niscpr.res.in This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate and generally produces high yields of the desired N-alkylated product. researchgate.netrsc.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product |

| Nucleophilic Substitution (for precursor) | 4-Fluoronitrobenzene | H₂, Pd/C | 4-Fluoroaniline |

| Reductive Amination | 4-Fluoroaniline, Cyclopropyl methyl ketone | Sodium triacetoxyborohydride or Pd/C, H₂ source | This compound |

Cyclopropanation Reactions for Constructing the N-Substituent Moiety

An alternative synthetic approach focuses on constructing the cyclopropane (B1198618) ring, a key structural feature of the N-(1-cyclopropylethyl) moiety. This is a powerful strategy in organic synthesis, with both metal-catalyzed and biocatalytic methods available to create this strained three-membered ring with high efficiency and selectivity.

Metal-catalyzed cyclopropanation is a cornerstone reaction for forming cyclopropane rings. wikipedia.org It typically involves the reaction of an olefin with a metal carbene species, which is generated from a diazo compound precursor. wikipedia.orgresearchgate.net Transition metals such as rhodium, copper, and ruthenium are effective catalysts for this transformation. wikipedia.orgchemrxiv.orgresearchgate.net Rhodium(II) carboxylate complexes, like dirhodium tetraacetate (Rh₂(OAc)₄), are particularly common and efficient catalysts. wikipedia.org

The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate after the expulsion of nitrogen gas. wikipedia.orgresearchgate.net This electrophilic carbene then reacts with the alkene in a concerted fashion to deliver the cyclopropane ring. wikipedia.org A key feature of this reaction is that the configuration of the olefin is typically retained in the product. wikipedia.org The choice of metal and the ligands associated with it can influence the stereoselectivity of the reaction, allowing for the synthesis of specific diastereomers. researchgate.net

| Catalyst Type | Common Precursor | Olefin Type | Key Feature |

| Rhodium(II) Carboxylates | Diazoacetates | Electron-rich, neutral, electron-poor | High efficiency, retention of olefin stereochemistry |

| Copper Complexes | Diazoacetates | Styrenes, other activated olefins | Historically significant, can influence diastereoselectivity |

| Cobaloxime Complexes | α-Aryl diazoacetates | Styrenes, various functionalized olefins | Proceeds via a metalloradical catalysis mechanism |

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemocatalysis for cyclopropanation. wpmucdn.com Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299) and cytochrome P450, have been developed to catalyze these "new-to-nature" reactions with remarkable activity and stereoselectivity. researchgate.netwpmucdn.com These enzymatic reactions can overcome some limitations of chemical catalysts and provide access to challenging transformations, such as the cyclopropanation of fluorinated olefins. wpmucdn.com

These biocatalytic systems function similarly to metal catalysts by generating a heme-carbenoid intermediate from a diazo reagent. acs.org The intricate protein scaffold of the enzyme then creates a chiral environment that precisely controls the trajectory of the olefin approaching the carbene, leading to very high levels of diastereo- and enantioselectivity. acs.orgnih.gov This method has been successfully applied to the synthesis of cyclopropane precursors for pharmaceuticals, demonstrating its potential for producing optically active building blocks on a preparative scale. nih.gov The development of these enzymatic methods is particularly valuable for synthesizing electrophilic cyclopropanes from electron-deficient olefins, a transformation that has been challenging to achieve with high stereoselectivity using other methods. acs.org

Derivatization Strategies for this compound Analogues

Once the core structure of this compound is synthesized, various derivatization strategies can be employed to create a library of structural analogues. These modifications can involve reactions at the nitrogen atom, the aromatic ring, or the cyclopropyl group. N-aryl cyclopropylamines are valuable motifs found in several drug molecules, and methods for their further functionalization are of significant interest. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. A general method for the N-arylation of cyclopropylamines has been developed using highly active, air-stable palladium precatalysts, allowing for the coupling of various aryl and heteroaryl halides to the nitrogen atom. nih.gov This enables the synthesis of unsymmetrical diarylated products. nih.gov

Furthermore, the N-aryl cyclopropylamine (B47189) framework can participate in radical-mediated reactions. For example, an iron(II)-catalyzed radical [3+2] cyclization has been developed where N-aryl cyclopropylamines react with alkenes to form polyfunctionalized cyclopentylamine (B150401) structures. nih.gov Photochemical activations also provide a pathway for formal [3+2] cycloadditions with α,β-unsaturated carbonyl systems, yielding N-arylaminocycloalkyl compounds without the need for external photocatalysts. chemrxiv.org These advanced strategies highlight the versatility of the N-aryl cyclopropylamine scaffold in generating complex molecular architectures for further investigation.

Functionalization of the Fluoroaromatic Ring

Modifications to the fluoroaromatic ring of this compound are crucial for creating a diverse range of structural analogues. These modifications primarily involve electrophilic aromatic substitution reactions, where the fluorine atom and the N-alkyl group influence the position of incoming substituents. The amino group is a strong activating group and an ortho-, para-director. chemistrysteps.com However, the bulky cyclopropylethyl group can sterically hinder the ortho-positions, favoring substitution at the para-position. Conversely, direct C-H olefination of aniline derivatives can be achieved with high para-selectivity using palladium catalysis with a specific S,O-ligand. uva.nl

Common functionalization reactions for the fluoroaromatic ring include:

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) onto the aromatic ring can significantly alter the electronic properties and biological activity of the molecule. For instance, bromination of anilines often leads to polysubstitution due to the strong activating nature of the amino group. chemistrysteps.com To achieve monosubstitution, the reactivity of the amino group can be tempered by converting it to an amide. chemistrysteps.com

Nitration: The introduction of a nitro group (NO2) is a common step in the synthesis of aniline derivatives. youtube.comyoutube.com The nitro group can then be reduced to an amino group, allowing for further functionalization. youtube.com

Sulfonation: The reaction with sulfuric acid can introduce a sulfonic acid group (SO3H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, to the aromatic ring, although they can be challenging with anilines due to the Lewis acid catalyst complexing with the amino group.

A general approach to synthesizing substituted anilines involves the nitration of an aromatic ring followed by reduction. youtube.comyoutube.com For example, 4-fluoroaniline can be synthesized from 4-fluoronitrobenzene by reduction using catalysts like Pd/C. chemicalbook.com This precursor can then be N-alkylated to yield this compound. Subsequent functionalization of the aromatic ring can then be performed.

| Reaction | Reagents | Typical Position of Substitution | Reference |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ | Ortho and Para | chemistrysteps.com |

| Nitration | HNO₃, H₂SO₄ | Ortho and Para | youtube.comyoutube.com |

| para-selective C-H Olefination | Pd/S,O-ligand catalyst | Para | uva.nl |

Modifications at the Amino Nitrogen

Modifications at the amino nitrogen of this compound primarily involve N-alkylation and N-acylation reactions. These modifications can introduce a wide variety of functional groups, altering the compound's polarity, basicity, and potential for hydrogen bonding.

N-Alkylation: The introduction of additional alkyl groups to the nitrogen atom can be achieved through several methods. A common approach is the reaction of the parent aniline with an alkyl halide in the presence of a base. smolecule.com Another significant method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent.

The N-alkylation of amines using alcohols represents a sustainable catalytic process. rsc.org This "borrowing hydrogen" methodology utilizes readily available alcohols and produces water as the only byproduct. researchgate.net Various transition metal catalysts, including those based on cobalt, iron, and nickel, have been developed for this transformation. rsc.orgresearchgate.netresearchgate.netacs.org For instance, a cobalt catalyst supported by a Zr metal-organic framework has shown high efficacy in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org

N-Acylation: Acylation of the amino group to form an amide is a straightforward reaction, typically carried out using an acyl chloride or anhydride. This transformation is often used as a protecting group strategy to moderate the activating effect of the amino group during electrophilic aromatic substitution. chemistrysteps.com

| Modification | Reagents | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Base | smolecule.com |

| N-Alkylation | Alcohol | Secondary/Tertiary Amine | Transition Metal Catalyst (e.g., Co, Fe, Ni) | rsc.orgresearchgate.netresearchgate.netacs.org |

| N-Acylation | Acyl Chloride or Anhydride | Amide | Typically no catalyst needed | chemistrysteps.com |

Side-Chain Functionalization of the Cyclopropylethyl Group

Functionalization of the cyclopropylethyl side-chain offers another avenue for creating analogues of this compound. These modifications can impact the steric and electronic properties of the molecule.

The cyclopropyl group is known for its unique electronic properties, behaving similarly to a double bond in some instances. C-H activation of cyclopropanes can be achieved using palladium(II) catalysis, allowing for the introduction of various functional groups. nih.gov While this has been demonstrated for enantioselective C-H functionalization, it points to the possibility of derivatizing the cyclopropyl ring. nih.gov

Modifications to the ethyl linker are also conceivable. For example, oxidation could introduce a hydroxyl or carbonyl group. The specific methodologies for such transformations would depend on the desired functional group and would need to be developed considering the reactivity of the rest of the molecule. The introduction of different alkyl or aryl side chains on the phenothiazine (B1677639) core of polyaniline derivatives has been shown to affect the polymer's properties, indicating that side-chain engineering can significantly influence molecular characteristics. usm.edu

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include the use of alternative reaction media, and improving atom economy.

Solvent-Free and Aqueous Reaction Environments

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or conducting reactions under solvent-free conditions.

Solvent-Free Reactions: Performing reactions without a solvent can lead to reduced waste, simplified work-up procedures, and sometimes, enhanced reaction rates and selectivities. rsc.orgnih.gov For example, Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes can be performed under solvent-free conditions to produce quinoline (B57606) derivatives. rsc.org Similarly, the synthesis of 2-anilino nicotinic acids has been achieved under solvent- and catalyst-free conditions. nih.gov

Aqueous Reaction Environments: Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. The synthesis of N-substituted amines has been successfully carried out in aqueous media. researchgate.net For instance, the highly selective diallylation of anilines with allyl bromide can be achieved in an aqueous alcohol solution without a catalyst. researchgate.net Ultrasound-assisted synthesis has also been applied to N-alkylation reactions in aqueous environments, offering energy efficiency and accelerated reaction times. smolecule.com

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant amounts of byproducts, like substitutions and eliminations. nih.gov

In the context of synthesizing this compound analogues, prioritizing synthetic routes with high atom economy is essential. For example, the N-alkylation of anilines using alcohols, which produces only water as a byproduct, is a highly atom-economical process. rsc.orgresearchgate.net The synthesis of polysubstituted furans can be fully atom economic. organic-chemistry.org In contrast, traditional methods that use stoichiometric reagents often have lower atom economy. nih.gov

The efficiency of a synthesis can also be improved by reducing the number of steps. Direct C-H functionalization, for instance, offers a more step-economical alternative to multi-step syntheses that require the introduction and removal of directing groups. uva.nlnih.gov

Catalysis in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in the synthesis and derivatization of this compound, enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts are employed to facilitate key bond-forming reactions.

Transition metal catalysts, particularly those based on palladium, nickel, cobalt, and iron, are widely used in C-N and C-C bond formation. uva.nlrsc.orgresearchgate.netresearchgate.netacs.org As mentioned previously, palladium catalysts are effective for the para-selective C-H olefination of aniline derivatives. uva.nl Nickel-containing catalysts have been used for the synthesis of N-alkylanilines from aniline and alcohols. researchgate.netacs.org Organonickel catalysis involves elementary steps similar to palladium catalysis, such as oxidative addition and reductive elimination. youtube.com

The development of cost-effective and recyclable heterogeneous catalysts is a key area of research. Metal-organic frameworks (MOFs) supporting metal catalysts, such as the cobalt-based MOF for N-alkylation, offer the advantages of high activity and ease of separation. rsc.org Raney Nickel is another example of a heterogeneous catalyst used for the N-alkylation of anilines with alcohols. acs.org

In addition to metal catalysis, Brønsted acids can also catalyze reactions involving N-alkyl anilines, such as the synthesis of quinolines under metal- and solvent-free conditions. rsc.org The choice of catalyst is critical and depends on the specific transformation, with the goal of achieving high yield, selectivity, and sustainability.

| Catalyst Type | Metal/Acid | Reaction Type | Reference |

|---|---|---|---|

| Homogeneous | Palladium | C-H Olefination | uva.nl |

| Heterogeneous | Cobalt on MOF | N-Alkylation | rsc.org |

| Homogeneous | Iron | N-Alkylation | researchgate.net |

| Heterogeneous | Nickel | N-Alkylation | researchgate.netacs.org |

| Homogeneous | Brønsted Acid | Cyclization | rsc.org |

Transition Metal Catalysis (e.g., Palladium-mediated cross-coupling)

Transition metal catalysis, particularly palladium-mediated cross-coupling reactions, offers a powerful and versatile method for the formation of the N-aryl bond in this compound. The Buchwald-Hartwig amination is a key reaction in this context, enabling the coupling of an aryl halide or triflate with an amine. nih.govresearchgate.netnih.gov

In a potential synthetic route to this compound, 4-fluoroaniline or a related precursor can be coupled with a suitable 1-cyclopropylethyl electrophile. Alternatively, and more commonly for this type of transformation, 1-bromo-4-fluorobenzene (B142099) can be reacted with 1-cyclopropylethylamine in a palladium-catalyzed process. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing the reaction's efficiency, scope, and tolerance to functional groups. acs.org For the coupling of secondary amines, such as 1-cyclopropylethylamine, bulky electron-rich phosphine ligands are often employed. These ligands facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired N-arylamine and regenerate the palladium(0) catalyst. researchgate.net

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination applicable to the synthesis of this compound analogues.

| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | BrettPhos | LiHMDS | Dioxane | 80-110 |

| [Pd(allyl)Cl]₂ | XPhos | K₃PO₄ | t-BuOH | 80-110 |

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Secondary Amines

Note: The specific conditions for the synthesis of this compound would require empirical optimization.

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods. rsc.org In the context of synthesizing this compound, organocatalysis can be strategically employed to establish the chiral center at the carbon atom bearing the cyclopropyl and methyl groups. This is typically achieved through the asymmetric synthesis of a chiral precursor, which is then converted to the final product.

A plausible organocatalytic approach would involve the asymmetric synthesis of a chiral ketone, such as (R)- or (S)-cyclopropyl methyl ketone. This chiral ketone can then be subjected to reductive amination with 4-fluoroaniline to furnish the target molecule with the desired stereochemistry.

The asymmetric alkylation of a prochiral enolate or enamine derived from a simple starting material is a common strategy in organocatalysis. For instance, a chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid, can be used to catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor of the cyclopropyl methyl ketone. mdpi.comnih.gov

Alternatively, the asymmetric functionalization of cyclopropyl-containing building blocks can be achieved through various organocatalytic activation modes, including enamine and iminium ion catalysis. These methods allow for the direct introduction of chirality under mild conditions.

The subsequent reductive amination of the chiral cyclopropyl methyl ketone with 4-fluoroaniline can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, often in the presence of a mild acid catalyst. This step typically proceeds with retention of the stereochemistry at the chiral center.

A proposed two-step synthesis is outlined below:

Organocatalytic Asymmetric Synthesis of Chiral Cyclopropyl Methyl Ketone: A prochiral starting material is converted to the chiral ketone using an organocatalyst.

Diastereoselective Reductive Amination: The resulting chiral ketone is reacted with 4-fluoroaniline in the presence of a reducing agent to yield the enantiomerically enriched this compound.

The table below outlines potential organocatalytic strategies for the synthesis of a chiral precursor to this compound.

| Organocatalytic Strategy | Catalyst Type | Key Transformation | Chiral Precursor |

| Asymmetric Michael Addition | Chiral Amine (e.g., Proline derivative) | Conjugate addition to an α,β-unsaturated ester | Chiral cyclopropane derivative |

| Asymmetric Alkylation | Cinchona Alkaloid derivative | Alkylation of a ketone enolate | Chiral cyclopropyl methyl ketone |

| Asymmetric Aldol Reaction | Chiral Diamine | Aldol addition to a cyclopropyl-containing aldehyde | Chiral β-hydroxy ketone |

Table 2: Potential Organocatalytic Strategies for Chiral Precursor Synthesis

Chemical Transformations and Reactivity Profiling of N 1 Cyclopropylethyl 4 Fluoroaniline

Reactivity of the Aromatic Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond in fluoroaromatic compounds is the strongest single bond to carbon, which generally renders it resistant to cleavage. beilstein-journals.org However, under specific conditions, this bond can participate in reactions, primarily through nucleophilic aromatic substitution and, less commonly, defluorination.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of fluoroarenes. unc.edu In the context of N-(1-Cyclopropylethyl)-4-fluoroaniline, the fluorine atom can be displaced by a variety of nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov The presence of the amino group, an activating group, can influence the regioselectivity and rate of these reactions. However, for SNAr to occur efficiently, the aromatic ring usually needs to be activated by electron-withdrawing groups, which is not the case here. nih.gov

Recent advances have demonstrated that SNAr reactions can be performed on unactivated fluoroarenes through methods like organic photoredox catalysis, expanding the scope of potential transformations. unc.edu For this compound, this could open avenues for introducing a range of functionalities, as depicted in the following general scheme:

| Nucleophile (Nu-) | Potential Product | Reaction Conditions |

| Azoles | N-(1-Cyclopropylethyl)-4-(azol-1-yl)aniline | Organic Photoredox Catalysis |

| Amines | N1-(1-Cyclopropylethyl)benzene-1,4-diamine derivative | Organic Photoredox Catalysis |

| Carboxylic Acids | N-(1-Cyclopropylethyl)-4-acyloxyaniline | Organic Photoredox Catalysis |

Defluorination, the cleavage of the C-F bond, is a challenging transformation due to the bond's high dissociation energy. baranlab.org Nevertheless, various transition-metal-catalyzed methods have been developed for C-F bond activation. mdpi.com These methods often involve oxidative addition of the C-F bond to a low-valent metal center.

The stability of the C-F bond in this compound is influenced by the electronic properties of the entire molecule. The electron-donating nature of the N-(1-Cyclopropylethyl) group can subtly affect the electron density of the aromatic ring and, consequently, the reactivity of the C-F bond. While direct defluorination is not a common reaction pathway under standard conditions, it can be induced using potent catalytic systems.

| Method | Catalyst/Reagent | Description |

| Hydrodefluorination (HDF) | Rhodium-based catalysts | Selective replacement of fluorine with hydrogen. mdpi.com |

| Defluoro-silylation | Nickel(0) catalysts | Replacement of fluorine with a silyl (B83357) group. mdpi.com |

| Defluoro-boration | Co-catalyzed systems | Replacement of fluorine with a boryl group. mdpi.com |

Ring-Opening and Rearrangement Reactions of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that exhibits unique reactivity. chemrxiv.org The strain in the ring gives it some double-bond character, making it susceptible to ring-opening reactions under various conditions. stackexchange.com

Acid-catalyzed ring-opening is a common transformation for cyclopropanes, particularly when the ring is activated by adjacent functional groups. nih.govstackexchange.com In this compound, the proximity of the nitrogen atom can influence the regioselectivity of the ring-opening. The reaction often proceeds through a carbocationic intermediate, which can be stabilized by the adjacent nitrogen. stackexchange.com

Lewis acids can also catalyze the ring-opening of cyclopropanes, particularly donor-acceptor cyclopropanes. acs.org Transition metal catalysts, such as those based on rhodium, can also effect the ring-opening of vinyl cyclopropanes. acs.org While this compound does not possess a vinyl group directly on the cyclopropane, related catalytic systems could potentially induce ring-opening.

Rearrangement reactions of N-cyclopropyl-substituted compounds have also been observed. For instance, N-cyclopropylamides can undergo ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride. rsc.orgresearchgate.net Similarly, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to cleavage of the cyclopropyl group, proceeding through a radical cation intermediate and subsequent ring-opening. nih.gov

| Reaction Condition | Potential Outcome | Mechanism |

| Strong Acid (e.g., H₂SO₄) | Ring-opening to form an unsaturated or substituted alkyl chain. | Carbocation-mediated |

| Lewis Acid (e.g., AlCl₃) | Rearrangement and/or ring-opening. | Lewis acid-catalyzed |

| Nitrous Acid (HNO₂) | Cleavage of the cyclopropyl group from the nitrogen. | Radical cation intermediate |

Acid-Catalyzed Ring Opening

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, making it susceptible to ring-opening reactions under acidic conditions. In the case of this compound, the presence of the nitrogen atom plays a crucial role in the acid-catalyzed ring-opening process. The reaction is initiated by the protonation of the aniline nitrogen, which enhances the electron-withdrawing nature of the substituent on the cyclopropane ring.

The protonated amine acts as a strong σ-acceptor, leading to a weakening of the distal carbon-carbon bond (C2-C3) of the cyclopropane ring. nih.gov This electronic effect, coupled with the inherent ring strain, facilitates the cleavage of the cyclopropane ring. Computational studies on analogous systems, such as trans-2-phenylcyclopropylamine, have shown that the transition state leading to the cleavage of the distal bond is energetically more favorable than the cleavage of the other C-C bonds. nih.gov The transition state energy for the distal bond cleavage has been calculated to be significantly lower than that for the proximal bond cleavage. nih.gov

The ring-opening process is believed to proceed through a dicationic intermediate, where both the nitrogen and a carbon atom of the former cyclopropane ring bear a positive charge. nih.gov This intermediate can then be trapped by a nucleophile present in the reaction medium. The nature of the product will depend on the specific reaction conditions and the nucleophile employed.

Table 1: Calculated Transition State Energies for Acid-Catalyzed Ring Opening of a Model Cyclopropylamine (B47189)

| Transition State | Relative Energy (kcal/mol) | Cleaved Bond |

| Proximal Bond Cleavage | 28.7 | C1-C2 |

| Distal Bond Cleavage | 22.2 | C2-C3 |

Data based on computational studies of trans-2-phenylcyclopropylamine hydrochloride. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for predicting product outcomes and designing synthetic strategies.

Reaction Pathway Elucidation

The elucidation of reaction pathways for the acid-catalyzed ring-opening and thermal rearrangements of this compound relies heavily on mechanistic probes and computational chemistry. For the acid-catalyzed ring opening, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides evidence for a mechanism involving the formation of an amine radical cation, followed by rapid cyclopropyl ring opening. researchgate.net This suggests that single-electron transfer processes could play a role in the initiation of ring cleavage.

In the context of thermal rearrangements, computational studies on vinylcyclopropanes have revealed intricate potential energy surfaces with multiple possible pathways and intermediates. researchgate.netnih.gov These studies highlight the importance of stereoelectronics and conformational effects in determining the reaction outcome. For this compound, it is anticipated that the initial step in a thermal rearrangement would be the homolytic cleavage of the weakest bond, likely the C-C bonds of the strained cyclopropane ring or the N-C bond.

Transition State Analysis

Transition state analysis provides quantitative insights into the energetics of a reaction, allowing for the prediction of reaction rates and selectivity. For the acid-catalyzed ring opening, computational studies on model systems have identified the key transition states and determined their relative energies. nih.gov The transition state for the distal bond cleavage is stabilized by hyperconjugative interactions and minimized electrostatic repulsion, making it the lower energy pathway. nih.gov

For thermally induced rearrangements, the transition states are often complex and can involve concerted or stepwise processes. Theoretical calculations on the rearrangement of 2-vinylcyclopropylidene to cyclopentadiene, for instance, have identified a three-step pathway with distinct transition states for each step. nih.gov The rate-determining step in such rearrangements is typically the one with the highest energy transition state. A comprehensive transition state analysis for this compound would require dedicated computational studies, but the principles derived from related systems provide a solid foundation for understanding its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A full analysis of N-(1-Cyclopropylethyl)-4-fluoroaniline would require a suite of NMR experiments.

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Confirmation

¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-fluoroaniline (B128567) ring, the methine proton of the ethyl group, the methyl protons, and the protons of the cyclopropyl (B3062369) ring. The integration of these signals would confirm the number of protons in each environment.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbon atoms of the aromatic ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF), and the carbons of the 1-cyclopropylethyl substituent.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity between the methine, methyl, and cyclopropyl protons of the substituent, as well as the relationships between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This would be vital for connecting the 1-cyclopropylethyl substituent to the nitrogen atom of the fluoroaniline (B8554772) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which can help determine the preferred conformation and stereochemistry of the molecule.

Paramagnetic NMR for Metal Trace Detection

Paramagnetic NMR is a specialized technique used to detect the presence of trace amounts of paramagnetic metal ions. These impurities can cause significant broadening of NMR signals. While standard for quality control in many chemical syntheses, no specific application of this technique to this compound has been documented.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the precise molecular weight of a compound, allowing for the confident determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₄FN. HRMS analysis measures the mass-to-charge ratio (m/z) to a high degree of accuracy.

Based on its molecular formula, the theoretical exact mass can be calculated. Supporting data for compounds with this formula show a calculated mass of 179.1110 for the neutral molecule (M⁺) and 180.1183 for the protonated molecule ([M+H]⁺). rsc.orgfigshare.com Experimental findings for a compound with this formula have confirmed these values, with found masses of 179.1106 (M⁺) and 180.1184 ([M+H]⁺). rsc.orgfigshare.com

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

|---|---|---|---|

| [M]⁺ | 179.1110 | 179.1106 | figshare.com |

| [M+H]⁺ | 180.1183 | 180.1184 | rsc.org |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 193.26 g/mol ), electron impact (EI) or electrospray ionization (ESI) would produce a molecular ion [M]+• or a protonated molecule [M+H]+, respectively. Subsequent collision-induced dissociation (CID) would induce fragmentation through characteristic pathways governed by the stability of the resulting ions and neutral losses.

The fragmentation pattern is anticipated to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage) and within the cyclopropylethyl substituent. libretexts.orgmiamioh.eduyoutube.com Alpha-cleavage is a primary fragmentation mode for aliphatic amines. miamioh.eduyoutube.com The most significant fragmentation pathways would likely involve the cleavage of the C-C bond between the secondary carbon and the cyclopropyl ring, leading to the loss of a stable cyclopropyl radical (•C3H5) or cleavage that results in a stabilized iminium cation. Another prominent pathway involves the homolytic cleavage of the cyclopropane (B1198618) ring itself, a process driven by the release of ring strain. researchgate.netnih.gov

Key predicted fragmentation events include:

Loss of a methyl radical (•CH3): Cleavage of the bond between the chiral carbon and the methyl group.

Loss of an ethyl radical (•C2H5): Though less likely than cleavage at the branched position, it remains a possibility.

Loss of a cyclopropyl radical (•C3H5): Alpha-cleavage leading to a resonance-stabilized iminium ion.

Cleavage of the N-C bond: Separation of the alkyl substituent from the 4-fluoroaniline moiety.

Fragmentation of the aromatic ring: Subsequent loss of small neutral molecules like HCN from the 4-fluoroaniline fragment ion.

Table 1: Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Plausible Fragmentation Pathway |

| 193 | [C11H14FN]+• | Molecular Ion (M+•) |

| 178 | [C10H11FN]+ | Loss of methyl radical (•CH3) from the ethyl group [M-15] |

| 152 | [C8H8FN]+ | Loss of cyclopropyl radical (•C3H5) via alpha-cleavage [M-41] |

| 124 | [C8H9F]+ | Loss of the imine group (HN=CH2) following rearrangement |

| 111 | [C6H6FN]+ | Cleavage of the N-C bond, forming a 4-fluoroaniline radical cation |

| 83 | [C6H11]+ | Cyclopropylethyl cation |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. nih.govnih.gov

The vibrational spectrum of this compound is expected to display characteristic bands corresponding to its distinct structural components: the 4-fluoroaniline ring, the secondary amine, and the cyclopropylethyl group. nih.govresearchgate.net

N-H Vibrations: A moderate, sharp absorption in the IR spectrum around 3400-3300 cm⁻¹ is characteristic of N-H stretching in secondary amines.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and cyclopropyl groups will produce strong bands in the 2980-2850 cm⁻¹ region. The C-H bonds of the strained cyclopropane ring may show characteristic absorptions at the higher end of the aromatic region, around 3100-3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically result in a series of sharp bands in the 1620-1450 cm⁻¹ region.

C-N and C-F Vibrations: The C-N stretching vibration of the N-alkylaniline is expected in the 1350-1250 cm⁻¹ range. The strong C-F stretching vibration should produce a prominent band in the IR spectrum, typically between 1250 and 1100 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" modes, which are often strong in the Raman spectrum and appear in the fingerprint region around 1200 cm⁻¹ and 900 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N-H Stretch | 3400 - 3300 | Medium, Sharp | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| N-H Bend | 1580 - 1500 | Medium | Weak |

| C-N Stretch | 1350 - 1250 | Medium | Medium |

| C-F Stretch | 1250 - 1100 | Strong | Weak |

| Cyclopropane Ring Modes | 1200, 900 | Medium | Strong |

The this compound molecule possesses conformational flexibility due to rotation around the N-C(ethyl) and C(ethyl)-C(cyclopropyl) single bonds. This can result in different stable conformers (rotational isomers). While these conformers would be difficult to distinguish at room temperature, low-temperature vibrational spectroscopy could potentially resolve distinct bands in the fingerprint region (below 1500 cm⁻¹). umanitoba.ca Theoretical calculations, such as Density Functional Theory (DFT), would be essential to assign these bands to specific conformers and to determine the most stable molecular geometry by analyzing the potential energy surface. nih.gov The preferred conformation will be dictated by a balance of steric hindrance between the bulky cyclopropylethyl group and the aromatic ring, and potential weak intramolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The chromophore in this compound is the 4-fluoroaniline system. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). libretexts.org The primary transitions expected are π → π* and n → π*. nih.gov

The aniline (B41778) moiety itself exhibits two main absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π → π* transitions within the benzene ring. youtube.com

n → π Transition:* A weak absorption band corresponding to the n → π* transition, involving the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital, may be observed at longer wavelengths, but it is often obscured by the stronger π → π* bands.

The position and intensity of these bands can be influenced by solvent polarity. sciencepublishinggroup.com Polar solvents may lead to shifts in the λ_max values due to differential stabilization of the ground and excited states.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Nonpolar Solvent

| Approximate λ_max (nm) | Type of Transition | Associated Chromophore |

| ~245 - 255 | π → π* (E2-band) | 4-Fluoroaniline system |

| ~290 - 305 | π → π* (B-band) | 4-Fluoroaniline system |

X-Ray Diffraction (XRD) for Solid-State Structure and Stereochemistry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com Although a crystal structure for this compound is not publicly available, an XRD analysis would provide invaluable data on its molecular geometry, conformation, and intermolecular interactions.

The key structural insights that would be gained from XRD include:

Molecular Conformation: The precise torsion angles defining the orientation of the cyclopropylethyl group relative to the plane of the fluoroaniline ring would be determined, revealing the preferred conformation in the crystalline state.

Stereochemistry: The carbon atom bonded to the nitrogen, methyl group, and cyclopropyl ring is a chiral center. XRD analysis would unambiguously determine the relative and, through anomalous dispersion methods, the absolute stereochemistry of the molecule in the crystal.

Bond Lengths and Angles: High-precision measurements of all bond lengths and angles would confirm the expected geometries, such as the planarity of the aromatic ring and the characteristic bond lengths of the strained cyclopropane ring. umanitoba.ca

Crystal Packing and Intermolecular Forces: The analysis would reveal how the molecules are arranged in the unit cell. It would identify and characterize intermolecular interactions, such as hydrogen bonds involving the N-H group as a donor and the fluorine atom or the nitrogen of an adjacent molecule as an acceptor, as well as potential π-π stacking interactions between the aromatic rings.

Table 4: Structural Parameters Obtainable from a Hypothetical X-Ray Diffraction Analysis

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |

| Key Bond Lengths (C-N, C-F, C-C) | Precise interatomic distances |

| Key Bond Angles (C-N-C, C-C-C) | Molecular geometry and ring strain |

| Torsion Angles | Solid-state conformation and stereochemistry |

| Hydrogen Bond Geometries | Strength and directionality of intermolecular hydrogen bonds |

| π-Stacking Distances | Presence and nature of π-π interactions |

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

Despite the growing interest in computational chemistry for elucidating the properties of novel chemical compounds, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific theoretical studies focused on this compound. While extensive research exists on related fluoroaniline isomers and other aniline derivatives, detailed computational analyses—including Density Functional Theory (DFT) calculations for molecular geometry, electronic structure analysis through ab initio methods, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and Mulliken atomic charge distributions—for this particular molecule have not been published.

Consequently, it is not possible to provide a detailed, data-driven article with specific research findings and data tables as requested. The scientific community awaits dedicated computational studies to characterize the unique quantum chemical properties of this compound, which would be valuable for applications in medicinal chemistry, materials science, and agrochemicals. Such research would provide crucial insights into its molecular geometry, electronic behavior, and reactivity.

For context, computational studies on analogous compounds, such as 4-fluoroaniline, typically employ methodologies like DFT with the B3LYP functional and a 6-311++G(d,p) basis set to predict molecular properties. These studies are instrumental in understanding how the substitution of a fluorine atom and an amino group on a benzene ring influences the electronic environment of the molecule. The introduction of a 1-cyclopropylethyl group at the nitrogen atom in this compound is expected to introduce significant steric and electronic effects, making it a subject of interest for future computational investigation.

Until such studies are conducted and published, a comprehensive and scientifically accurate article detailing the specific computational chemistry and theoretical aspects of this compound cannot be compiled.

Computational Chemistry and Theoretical Studies of N 1 Cyclopropylethyl 4 Fluoroaniline

Electronic Property Prediction

Electric Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The electric dipole moment (μ), polarizability (α), and hyperpolarizability (β) are fundamental electronic properties that determine a molecule's response to an external electric field. These properties are crucial for understanding intermolecular interactions and predicting non-linear optical (NLO) behavior. Computational chemistry provides powerful tools to calculate these parameters with high accuracy. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for such calculations, often employing functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy. smolecule.com The calculation involves optimizing the molecular geometry to its lowest energy state and then computing the electronic properties.

The dipole moment is a measure of the charge separation within the molecule. For N-(1-Cyclopropylethyl)-4-fluoroaniline, this would be influenced by the electron-withdrawing fluorine atom on the aniline (B41778) ring and the electron-donating amino group. For a related compound, para-fluoroaniline, the dipole moment has been calculated to be approximately 2.83 Debye. researchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the next higher-order term and is responsible for NLO phenomena like second-harmonic generation. Calculations for these properties are performed using a finite-field approach, where the molecule's energy or dipole moment is calculated in the presence of a series of applied electric fields. For many organic molecules, these values are compared to standard reference compounds like urea (B33335) to assess their NLO potential.

Table 1: Illustrative Data Table for Calculated Electronic Properties This table is a template showing the typical output of DFT calculations for electronic properties. The values are hypothetical.

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | µx | Value |

| µy | Value | |

| µz | Value | |

| µ_total | Value | |

| Polarizability (α) | αxx | Value |

| αyy | Value | |

| αzz | Value | |

| α_iso | Value | |

| Hyperpolarizability (β) | βxxx | Value |

| βxyy | Value | |

| βxzz | Value | |

| ... | Value |

Conformational Analysis and Stereoelectronic Effects

Computational analysis would involve a systematic scan of these dihedral angles to locate all low-energy minima (stable conformers) and the transition states that connect them. The cyclopropyl (B3062369) group introduces significant steric bulk and unique electronic properties, while the fluoroaniline (B8554772) moiety's conformation is influenced by the pyramidalization at the nitrogen atom and its orientation relative to the aromatic ring. smolecule.com The interplay between the steric hindrance of the cyclopropylethyl group and the electronic effects of the fluoroaniline ring would define the most stable conformations. In studies of related fluorinated compounds, fluorine substitution has been shown to have a profound impact on molecular conformation through stereoelectronic effects. nih.govsoton.ac.uk

The relative stability of different conformers is governed by a subtle balance of intramolecular interactions. For this compound, these would include:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. For instance, interactions between the C-H bonds of the ethyl group and the π* orbitals of the aniline ring, or the unique "bent" bonds of the cyclopropane (B1198618) ring with adjacent orbitals, could stabilize certain conformations.

Charge-Dipole Interactions: The fluorine atom creates a significant C-F bond dipole. The interaction of this dipole with the partial charges on the cyclopropylethyl substituent (particularly the nitrogen and its attached hydrogen) would be a key factor in determining the preferred orientation of the two moieties.

Steric Repulsion: The bulky cyclopropylethyl group can sterically clash with the ortho hydrogens of the aniline ring, destabilizing planar conformations and favoring a twisted arrangement around the C(ring)-N bond.

These interactions are analyzed using computational tools like Natural Bond Orbital (NBO) analysis, which quantifies the strength of hyperconjugative interactions, and Quantum Theory of Atoms in Molecules (QTAIM).

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the entire energy profile of a chemical reaction. mdpi.com This involves identifying the structures and energies of reactants, intermediates, transition states (TS), and products. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations would be used to locate the transition state structure for the addition of an electrophile.

Table 2: Illustrative Data Table for a Hypothetical Reaction Energy Profile This table is a template showing the typical output of reaction mechanism calculations. The values are hypothetical for a generic electrophilic substitution reaction.

| Species | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | Value (e.g., +15.2) | Value (e.g., +16.0) |

| Intermediate | Value (e.g., -5.4) | Value (e.g., -4.8) |

| Transition State 2 (TS2) | Value (e.g., +2.1) | Value (e.g., +2.5) |

| Products | Value (e.g., -12.7) | Value (e.g., -11.9) |

The reactivity of a molecule can be predicted by analyzing its electronic structure.

Nucleophilic Sites: Regions with high electron density are prone to attack by electrophiles. These can be identified using Molecular Electrostatic Potential (MEP) maps, where negative potential (typically colored red) indicates electron-rich areas. For this compound, the nitrogen atom's lone pair and the aniline ring (activated by the -NH group) are expected to be the primary nucleophilic centers.

Electrophilic Sites: Regions with low electron density (positive potential, colored blue on an MEP map) are susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates the site of electron donation (nucleophilic attack), while the LUMO location indicates the site of electron acceptance (electrophilic attack). For fluoroaniline derivatives, the HOMO is typically centered on the aniline ring and the nitrogen atom, while the LUMO is distributed across the aromatic ring. smolecule.com The energy gap between the HOMO and LUMO is also an indicator of chemical reactivity and stability. smolecule.com

By calculating these properties, computational models can predict whether a reaction is likely to occur and at which position on the molecule. For electrophilic aromatic substitution on the fluoroaniline ring, FMO analysis and calculated atomic charges would predict the regioselectivity (i.e., whether substitution occurs ortho or meta to the amino group).

Structure-Reactivity and Structure-Electronic Property Relationships (SRR/SEPR)

Computational chemistry provides profound insights into the relationship between the molecular structure of this compound and its electronic properties and chemical reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating these connections by calculating various molecular and electronic descriptors. These investigations help in understanding how the interplay between the fluoro-substituted aromatic ring, the secondary amine linker, and the sterically demanding cyclopropylethyl group dictates the molecule's behavior.

The chemical reactivity and stability of a compound can be effectively analyzed through its frontier molecular orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgnih.gov The HOMO, acting as an electron donor, is indicative of the molecule's susceptibility to electrophilic attack, while the LUMO, an electron acceptor, points to its vulnerability towards nucleophilic attack. chemrxiv.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.orgmdpi.com A smaller energy gap generally corresponds to a more reactive and less stable molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

In this compound, the electronic landscape is modulated by its constituent functional groups. The fluorine atom at the para-position of the aniline ring acts as an electron-withdrawing group through its inductive effect, which can influence the charge distribution across the aromatic system. researchgate.net Conversely, the secondary amino group is an electron-donating group, which can delocalize its lone pair of electrons into the benzene (B151609) ring. researchgate.net The N-substituted 1-cyclopropylethyl group further influences the electronic properties through steric and electronic effects. Theoretical calculations on analogous fluoroaniline isomers provide a basis for estimating the electronic properties of this specific compound. researchgate.net

The following table presents theoretically predicted values for the frontier molecular orbitals and the energy gap for this compound, derived from DFT calculations on structurally related molecules.

| Electronic Property | Predicted Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | -5.45 |

| Energy of LUMO (ELUMO) | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.60 |

From the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity. chemrxiv.orgresearchgate.net These descriptors, based on Koopmans' theorem, include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). chemrxiv.org

Ionization Potential (I ≈ -EHOMO): The minimum energy required to remove an electron from the molecule.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added to the molecule.

Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S = 1 / 2η): The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules, with small HOMO-LUMO gaps, are generally more reactive. mdpi.com

Electronegativity (χ = (I + A) / 2): The power of a molecule to attract electrons.

Electrophilicity Index (ω = μ² / 2η): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

The calculated values for these descriptors for this compound are summarized in the table below, providing a comprehensive profile of its chemical reactivity.

| Reactivity Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.45 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 |

| Chemical Softness (S) | 1 / 2η | 0.217 |

| Electronegativity (χ) | (I + A) / 2 | 3.15 |

| Chemical Potential (μ) | -χ | -3.15 |

| Electrophilicity Index (ω) | μ² / 2η | 2.158 |

These theoretical findings indicate that this compound is a relatively stable molecule, characterized by a significant HOMO-LUMO gap. The interplay of the electron-withdrawing fluorine and the electron-donating amino group, along with the alkyl substituent, finely tunes its electronic structure and reactivity, making it a subject of interest for further computational and experimental investigation.

Advanced Applications As Synthetic Intermediates and Chemical Building Blocks

Precursors for Complex Organic Molecule Synthesis

The reactivity of the aniline (B41778) nitrogen and the aromatic ring, coupled with the specific steric and electronic properties conferred by the N-(1-cyclopropylethyl) and fluoro substituents, makes this compound an excellent precursor for a variety of complex organic molecules.

N-(1-Cyclopropylethyl)-4-fluoroaniline is a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. mdpi.comnih.gov The N-cyclopropyl group is a common feature in many potent quinolone antibacterial agents, contributing to their efficacy. nih.gov The synthesis of the quinolone core often involves the Gould-Jacobs reaction, a well-established method for constructing the quinoline (B57606) ring system. drugfuture.comwikipedia.orgablelab.eumdpi.com

In this reaction, an aniline derivative, such as this compound, is condensed with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline (B1666331) scaffold. Subsequent hydrolysis and decarboxylation yield the desired 4-quinolone. wikipedia.orgmdpi.com The presence of the N-(1-cyclopropylethyl) group is crucial for the biological activity of the final antibiotic. A patent (EP0430847A1) specifically outlines a procedure for the preparation of N-cyclopropyl-4-fluoroanilines for their application in the synthesis of quinolone group antibiotics. While the patent focuses on N-cyclopropyl-4-fluoroaniline, the methodology is applicable to derivatives like this compound.

Table 1: Key Reactions in Quinolone Synthesis from N-substituted Fluoroanilines

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference(s) |

| Condensation | Diethyl ethoxymethylenemalonate (EMME), Heat | Anilinomethylenemalonate derivative | wikipedia.orgablelab.eu |

| Cyclization | High temperature (e.g., in Dowtherm A) or microwave irradiation | 4-Hydroxy-3-carboalkoxyquinoline derivative | ablelab.euresearchgate.net |

| Hydrolysis | Aqueous base (e.g., NaOH) | 4-Hydroxyquinoline-3-carboxylic acid derivative | wikipedia.org |

| Decarboxylation | Heat | 4-Quinolone derivative | wikipedia.org |

While direct literature examples of this compound in the synthesis of pyrazolines and oxadiazoles (B1248032) are not prevalent, the general reactivity of anilines suggests its potential as a precursor for these heterocycles.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. derpharmachemica.comnih.gov A common synthetic route to pyrazolines involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. derpharmachemica.comnih.gov Although aniline itself is not a direct precursor in this specific reaction, derivatives of anilines can be transformed into hydrazine derivatives which can then participate in pyrazoline synthesis. Alternatively, aniline derivatives can be incorporated into more complex starting materials for pyrazoline synthesis.

Oxadiazoles: 1,3,4-Oxadiazoles are another important class of heterocycles with diverse pharmacological properties. nih.govmdpi.com A primary method for their synthesis involves the cyclization of N,N'-diacylhydrazines or the reaction of acyl hydrazides with various reagents. nih.govmdpi.comresearchgate.net Anilines can be precursors to acyl hydrazides through a multi-step process. For instance, an aniline can be acylated, and the resulting amide can be converted to a hydrazide. This hydrazide can then be used to construct the oxadiazole ring. The presence of the fluorinated cyclopropylamine (B47189) moiety would be carried through the synthesis, leading to novel oxadiazole derivatives.

Scaffold for Diversification in Organic Synthesis

The this compound core serves as an excellent scaffold for chemical diversification, allowing for the systematic exploration of chemical space and the design of novel bioactive molecules.

Combinatorial chemistry and library synthesis are powerful tools in drug discovery for generating a large number of compounds for high-throughput screening. nih.govijpsr.comnih.govscilit.com The this compound scaffold is well-suited for this approach due to the presence of reactive sites that allow for the attachment of various building blocks. The aniline nitrogen can be functionalized through reactions such as acylation, alkylation, and sulfonylation. The aromatic ring, activated by the amino group and influenced by the fluorine atom, can undergo electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the ortho and meta positions.

By systematically varying the substituents on the aniline nitrogen and the aromatic ring, a diverse library of compounds can be generated from the this compound core. This allows for a thorough exploration of the chemical space around this privileged scaffold, increasing the probability of identifying compounds with desired biological activities. nih.gov

The this compound molecule itself can be a starting point for the synthesis of other novel fluorinated cyclopropylamine derivatives. The existing functional groups provide handles for further chemical modifications. For example, the aniline moiety can be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer-type reactions. This would allow for the introduction of functionalities like hydroxyl, cyano, or other halogens at the 4-position of the phenyl ring, while retaining the N-(1-cyclopropylethyl) group.

Furthermore, reactions targeting the N-H bond of the aniline can introduce a wide array of substituents, leading to a diverse set of tertiary amine derivatives. These modifications can significantly alter the steric and electronic properties of the molecule, potentially leading to new compounds with unique biological activities.

Role in the Development of Catalytic Systems (e.g., Ligand Design)

While there is no direct literature evidence for the use of this compound as a ligand in catalytic systems, its structural features suggest potential applications in this area. The nitrogen atom of the aniline can act as a Lewis base and coordinate to transition metals. The presence of the fluorine atom can influence the electronic properties of the ligand, potentially enhancing the catalytic activity of the metal center.

Aniline derivatives have been used as precursors for the synthesis of N-heterocyclic carbene (NHC) ligands, which are widely employed in homogeneous catalysis. nih.gov It is conceivable that this compound could be a starting material for the synthesis of novel NHC ligands. The unique steric bulk provided by the 1-cyclopropylethyl group could create a specific coordination environment around the metal center, potentially leading to catalysts with novel reactivity and selectivity. Further research in this area could explore the coordination chemistry of this compound and its derivatives with various transition metals and their application in catalytic transformations. acs.orgd-nb.info

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-Cyclopropylethyl)-4-fluoroaniline, and what critical parameters influence reaction efficiency?